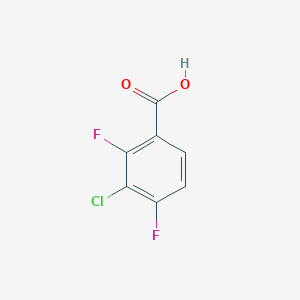![molecular formula C10H13NO2 B125546 Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 156301-68-7](/img/structure/B125546.png)
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, also known as DMAC, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and has a unique structural arrangement that makes it an interesting target for synthesis and research.
作用機序
The exact mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cell growth and proliferation. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death.
生化学的および生理学的効果
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the inhibition of specific enzymes and proteins. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases such as arthritis. Additionally, Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have antioxidant properties, which may be beneficial in the prevention of certain types of cancer and other diseases.
実験室実験の利点と制限
One advantage of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is its potential as a lead compound for the development of new drugs. Its unique structural arrangement and its ability to interact with specific biological targets make it an interesting target for further research. However, one limitation of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is its relatively low yield and the complexity of its synthesis method, which may make it difficult to produce on a large scale. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its potential side effects.
将来の方向性
There are several potential future directions for research on Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. By modifying the structure of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, it may be possible to improve its potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential side effects of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its safety profile. This information is important for the development of new drugs based on Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. Finally, further research is needed to fully understand the mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its potential applications in the treatment of various diseases.
合成法
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step is the synthesis of 5,6-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to yield Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. The overall yield of this process is around 25%, and the purity of the final product can be improved through further purification steps such as recrystallization.
科学的研究の応用
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has potential applications in the field of medicinal chemistry due to its unique structural arrangement and its ability to interact with specific biological targets. It has been shown to have activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been investigated for its potential as an antiviral agent, with promising results against the influenza virus. Additionally, Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have activity against certain types of bacteria, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
156301-68-7 |
|---|---|
製品名 |
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-9-8(6)5-7(2)11(9)10(12)13-3/h4-5,8-9H,1-3H3 |
InChIキー |
QPHNDGSWHILVNA-UHFFFAOYSA-N |
SMILES |
CC1=CC2C1C=C(N2C(=O)OC)C |
正規SMILES |
CC1=CC2C1C=C(N2C(=O)OC)C |
同義語 |
2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 3,6-dimethyl-, methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



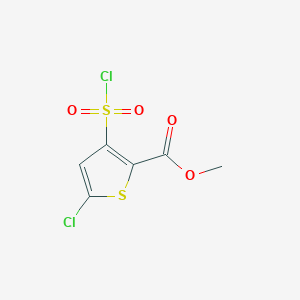
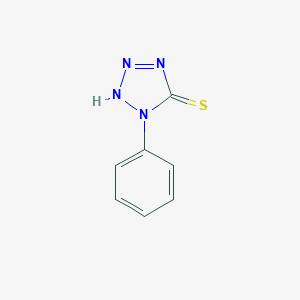
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
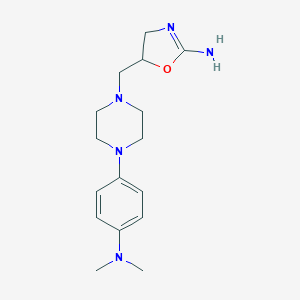
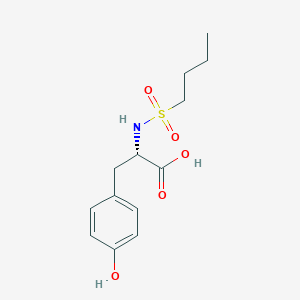
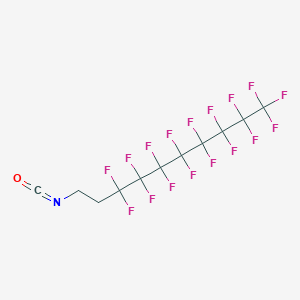
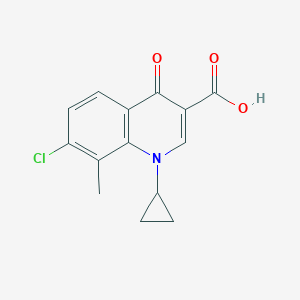
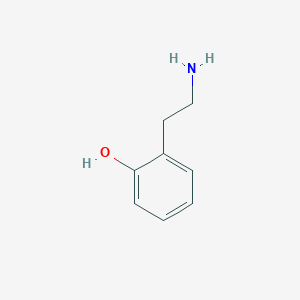
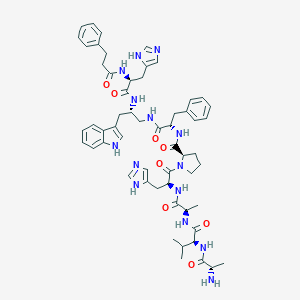
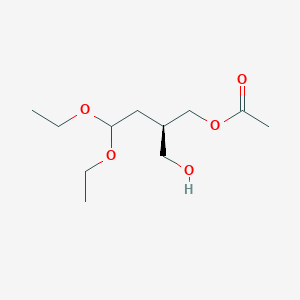
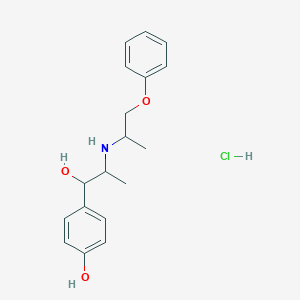
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
